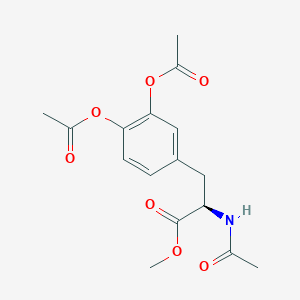
Triacetyl D-DOPA, Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2R)-2-acetamido-3-(3,4-diacetyloxyphenyl)propanoate is a synthetic organic compound with a complex structure It is characterized by the presence of an acetamido group, a diacetyloxyphenyl group, and a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triacetyl D-DOPA, Methyl Ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups on the phenyl ring are protected using acetic anhydride to form diacetyloxy groups.
Formation of the Acetamido Group: The amino group is acetylated using acetic anhydride to form the acetamido group.
Esterification: The carboxylic acid group is esterified using methanol and a suitable catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-2-acetamido-3-(3,4-diacetyloxyphenyl)propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester and acetamido groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation: The phenyl ring can be oxidized using strong oxidizing agents to form quinones.
Substitution: The acetamido and diacetyloxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophilic reagents like sodium azide or thiols.
Major Products
Hydrolysis: Carboxylic acid and amine.
Oxidation: Quinones.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl (2R)-2-acetamido-3-(3,4-diacetyloxyphenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Triacetyl D-DOPA, Methyl Ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The molecular targets and pathways involved can vary, but they often include inhibition of specific enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate
- Methyl 3-(5-chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate
- 3,4-Dimethoxyphenethylamine
Uniqueness
Methyl (2R)-2-acetamido-3-(3,4-diacetyloxyphenyl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C₁₆H₁₉NO₇ |
|---|---|
Molecular Weight |
337.32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















